molecular formula C17H15F4N3OS B319672 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B319672
M. Wt: 385.4 g/mol
InChI Key: AUVDDETZXWKXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the pyrrolidin-1-ylethylthio group: This can be done through a thiol-ene reaction or similar coupling reactions.

    Addition of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the pyrimidine ring or the carbonyl group in the pyrrolidinone moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced pyrimidine derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidine derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The fluorophenyl and trifluoromethyl groups might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidine
  • 4-(4-Methylphenyl)-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidine

Comparison

Compared to its analogs, 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE might exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties and biological activity. The trifluoromethyl group also contributes to its lipophilicity and metabolic stability.

Properties

Molecular Formula

C17H15F4N3OS

Molecular Weight

385.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C17H15F4N3OS/c18-12-5-3-11(4-6-12)13-9-14(17(19,20)21)23-16(22-13)26-10-15(25)24-7-1-2-8-24/h3-6,9H,1-2,7-8,10H2

InChI Key

AUVDDETZXWKXII-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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